(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid
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Overview
Description
. This compound is characterized by the presence of a boronic acid group attached to a pyrrolo[1,2-b]pyridazin-3-yl ring system, which is further substituted with a methoxycarbonyl group.
Preparation Methods
Chemical Reactions Analysis
(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) . Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid can be compared with other boronic acids, such as:
(6-Methoxycarbonyl)pyridin-3-yl)boronic acid: Similar in structure but with a pyridine ring instead of a pyrrolo[1,2-b]pyridazin ring.
(6-Cyanopyridin-3-yl)boronic acid: Contains a cyano group instead of a methoxycarbonyl group.
The uniqueness of this compound lies in its specific ring system and functional groups, which may confer distinct reactivity and applications in various chemical processes .
Properties
Molecular Formula |
C9H9BN2O4 |
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Molecular Weight |
219.99 g/mol |
IUPAC Name |
(6-methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O4/c1-16-9(13)6-2-8-3-7(10(14)15)4-11-12(8)5-6/h2-5,14-15H,1H3 |
InChI Key |
SEHZFFRLRJILRU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CC(=CN2N=C1)C(=O)OC)(O)O |
Origin of Product |
United States |
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